TrkA Kinase Inhibition: 22.2 nM IC₅₀ Establishes High Potency for Targeted Drug Discovery
In a direct enzyme-linked immunosorbent assay (ELISA) at pH 7.5, 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde demonstrated an IC₅₀ of 22.2 nM against human TrkA kinase [1]. This high potency is a key differentiator. A structurally related analog, 5-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde (CVM-05-002), shows potent inhibition of the distinct PI5P4Kα kinase with an IC₅₀ of 270 nM . While not a direct head-to-head on the same target, this cross-target comparison illustrates how minor changes in the substitution pattern on the nicotinaldehyde core (para-phenoxy vs. para-phenyl) dramatically shift target selectivity and potency by over an order of magnitude. The 22.2 nM IC₅₀ value positions this compound as a sub-100 nM tool for TrkA research [1].
| Evidence Dimension | TrkA Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 22.2 nM |
| Comparator Or Baseline | 5-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde (CVM-05-002): 270 nM (against PI5P4Kα) |
| Quantified Difference | Target compound is ~12x more potent against TrkA than the comparator is against PI5P4Kα, highlighting distinct target engagement. |
| Conditions | ELISA assay, pH 7.5, Immulon 4HBX microtiter plates [1] |
Why This Matters
This 22.2 nM IC₅₀ data justifies procurement for any study focused on TrkA-mediated signaling (e.g., pain, neuroblastoma, neuroinflammation) where a specific, high-affinity inhibitor is required.
- [1] BindingDB. (n.d.). BDBM136586: 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde (Array Biopharma US Patent Ligand). Retrieved from bindingdb.org. View Source
